molecular formula C21H21NO3S B257355 2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

Cat. No.: B257355
M. Wt: 367.5 g/mol
InChI Key: NVXIRZDQRFCIMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of an ethoxy group, a methoxyphenyl group, and a thienylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting benzoic acid with an appropriate amine under dehydrating conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethanol and an acid catalyst.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts acylation reaction using 3-methoxybenzoyl chloride and a Lewis acid catalyst.

    Incorporation of the Thienylmethyl Group: The thienylmethyl group can be introduced via a nucleophilic substitution reaction using 2-thienylmethyl chloride and a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienylmethyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group of the benzamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide has diverse applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide involves interactions with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-ethoxy-N-(3-methoxyphenyl)benzamide: Lacks the thienylmethyl group.

    N-(3-methoxyphenyl)-N-(2-thienylmethyl)benzamide: Lacks the ethoxy group.

    2-ethoxy-N-(2-thienylmethyl)benzamide: Lacks the methoxyphenyl group.

Uniqueness

2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide is unique due to the combination of its ethoxy, methoxyphenyl, and thienylmethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H21NO3S

Molecular Weight

367.5 g/mol

IUPAC Name

2-ethoxy-N-(3-methoxyphenyl)-N-(thiophen-2-ylmethyl)benzamide

InChI

InChI=1S/C21H21NO3S/c1-3-25-20-12-5-4-11-19(20)21(23)22(15-18-10-7-13-26-18)16-8-6-9-17(14-16)24-2/h4-14H,3,15H2,1-2H3

InChI Key

NVXIRZDQRFCIMY-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(CC2=CC=CS2)C3=CC(=CC=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.